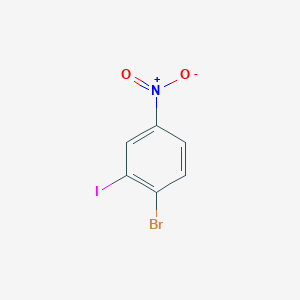

1-Bromo-2-iodo-4-nitrobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBNZHRQRUEANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285904 | |

| Record name | 1-bromo-2-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63037-63-8 | |

| Record name | 63037-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 1-bromo-2-iodo-4-nitrobenzene. This compound holds significant potential as a building block in the development of novel pharmaceutical agents and other complex organic molecules. The strategic placement of three distinct functional groups—bromo, iodo, and nitro—on the benzene ring offers a rich platform for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. While experimental spectroscopic data for this specific isomer is not widely published, the table includes predicted values based on the analysis of structurally related compounds and established spectroscopic principles.

| Property | Value |

| Molecular Formula | C₆H₃BrINO₂ |

| Molecular Weight | 327.90 g/mol |

| CAS Number | 63037-63-8[1] |

| Appearance | Predicted: Yellow to orange crystalline solid |

| Melting Point | Not reported; predicted to be a solid at room temp. |

| ¹H NMR (Predicted) | δ 8.5-8.7 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H) ppm |

| ¹³C NMR (Predicted) | δ 150-152, 140-142, 135-137, 130-132, 125-127, 95-97 ppm |

| IR Spectroscopy (Predicted) | 1515-1535 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 800-850 cm⁻¹ (C-H out-of-plane bending), 700-750 cm⁻¹ (C-Br stretch), 600-650 cm⁻¹ (C-I stretch) |

| Mass Spectrometry (EI) | M⁺ peak at m/z ≈ 327, 329 (due to Br isotopes) |

Proposed Synthesis: Sandmeyer Reaction

The most plausible and efficient synthetic route to this compound is via a Sandmeyer reaction, starting from the readily available precursor, 2-bromo-4-nitroaniline. This well-established reaction class allows for the conversion of an aromatic amine to an aryl halide through the formation of a diazonium salt intermediate.[2][3][4] The iodination step of a Sandmeyer reaction is particularly straightforward as it often does not require a copper catalyst.[2][5]

Experimental Protocol: Synthesis

Materials:

-

2-Bromo-4-nitroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-bromo-4-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.

-

Maintain the temperature below 5 °C and slowly add a solution of sodium nitrite in deionized water dropwise.

-

Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in deionized water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization:

-

Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra to identify the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) for the aromatic protons.

Infrared (IR) Spectroscopy

Protocol:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet of the sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the nitro group and the aromatic C-H, C-Br, and C-I bonds.

Mass Spectrometry (MS)

Protocol:

-

Introduce a dilute solution of the sample into a mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum, looking for the molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. This compound 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

"physical and chemical properties of 1-Bromo-2-iodo-4-nitrobenzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂. Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for diverse chemical transformations, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its isomers, along with a proposed synthetic protocol and an analysis of its expected reactivity.

Physicochemical Properties

General Identifiers for this compound

| Property | Value | Source |

| CAS Number | 63037-63-8 | [1] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.9 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=--INVALID-LINK--[O-] | [1] |

| Purity | 95% (as commercially available) | [1] |

Physical Properties of Isomers and Related Compounds

The following tables summarize the available physical property data for isomers of this compound. This data can be used to estimate the properties of the target compound.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6 | N/A | 296.8 ± 20.0 at 760 mmHg | 2.3 ± 0.1 |

| 4-Bromo-1-iodo-2-nitrobenzene | 112671-42-8 | N/A | N/A | N/A |

| 4-Bromo-2-iodo-1-nitrobenzene | 343864-78-8 | N/A | N/A | N/A |

| 1-Bromo-4-nitrobenzene | 586-78-7 | 124-126 | 255-256 | N/A |

| 1-Iodo-4-nitrobenzene | 636-98-6 | 171-173 | 289 at 772 mmHg | N/A |

Solubility

Experimental solubility data for this compound is not available. However, based on the properties of related compounds such as 1-bromo-2-nitrobenzene and 1-iodo-4-nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic solvents like acetone, chloroform, and benzene.[2][3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electronic effects of its three substituents on the aromatic ring.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[4][5] It also activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

-

Halogens (-Br, -I): Bromine and iodine are also deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors for electrophilic substitution because of resonance effects where their lone pairs can stabilize the arenium ion intermediate.[4]

The interplay of these effects suggests that the positions on the ring will have varied reactivity. The carbon atoms ortho and para to the nitro group are expected to be the most susceptible to nucleophilic attack.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.[2][6] The logical starting material for this synthesis would be 2-bromo-4-iodoaniline.

Reaction Scheme:

Proposed Synthesis Workflow.

Materials:

-

2-Bromo-4-iodoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Bromide (CuBr)

-

Hydrobromic Acid (HBr, 48%)

-

Ice

-

Deionized Water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-bromo-4-iodoaniline in a mixture of concentrated sulfuric acid and water.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-O asymmetric stretching: A strong band in the region of 1510-1600 cm⁻¹.[7]

-

N-O symmetric stretching: A strong band in the region of 1325-1385 cm⁻¹.[7]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-Br and C-I stretching: Bands in the fingerprint region below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the halogens. The protons ortho to the nitro group will be the most deshielded and appear at the highest chemical shift (likely > 8.0 ppm).

-

¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atom attached to the nitro group will be significantly deshielded. The carbons bonded to the halogens will also show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the halogen atoms.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, many nitroaromatic compounds are known to exhibit a wide range of biological activities. For instance, some nitro-substituted compounds have been investigated for their antibacterial, antifungal, and anticancer properties.[8][9] The biological activity of such compounds is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive oxygen species and cellular damage. Any investigation into the biological effects of this compound would be novel research.

Logical Relationships in Synthesis

The synthesis of this compound involves a logical sequence of reactions, starting from a suitable aniline precursor. The key transformation is the Sandmeyer reaction, which itself is a multi-step process.

Logical Flow of the Proposed Synthesis.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental data on its physical and chemical properties are currently scarce in the public domain, this guide provides a comprehensive overview based on the available information for its isomers and related compounds. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its properties and applications. Future experimental studies are needed to fully characterize this compound and unlock its potential in various fields of chemical science.

References

- 1. This compound 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyhalogenonitrobenzenes and derived compounds. Part 1. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. quora.com [quora.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

"1-Bromo-2-iodo-4-nitrobenzene CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂. Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites—the electron-withdrawing nitro group that can be reduced to an amine, and two different halogen atoms that can participate in various coupling and substitution reactions—offers a versatile platform for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a plausible synthetic route, and an overview of the general applications of this class of compounds in research and development.

Molecular Structure and Identification

The core structure of this compound consists of a benzene ring with substituents at positions 1, 2, and 4.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its key identifiers and some reported physical properties. For comparison, data for a closely related isomer, 1-Bromo-4-iodo-2-nitrobenzene, is also included.

| Property | This compound | 1-Bromo-4-iodo-2-nitrobenzene (Isomer for reference) |

| CAS Number | 63037-63-8 | 713512-18-6[1] |

| Molecular Formula | C₆H₃BrINO₂ | C₆H₃BrINO₂[1] |

| Molecular Weight | 327.90 g/mol | 327.90 g/mol [1] |

| IUPAC Name | This compound | 1-bromo-4-iodo-2-nitrobenzene |

| SMILES | O=--INVALID-LINK--c1ccc(Br)c(I)c1 | O=--INVALID-LINK--c1cc(I)ccc1Br |

| Melting Point | 84-87 °C | Not available |

| Boiling Point | ~330 °C (at 760 mmHg) | 296.8±20.0 °C at 760 mmHg[2] |

| Solubility | Likely insoluble in water; soluble in common organic solvents. | Not available |

Synthesis Protocol

Proposed Synthesis of this compound

Step 1: Diazotization of 3-iodo-4-nitroaniline

-

In a reaction vessel, dissolve 3-iodo-4-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the mixture to approximately 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the low temperature. This will form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr).

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr/HBr solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

The crude product can be isolated by extraction with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

The organic layer should be washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

-

The solvent is then removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

References

Spectroscopic Data for 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The distinct electronic environments created by the bromo, iodo, and nitro substituents on the benzene ring make it an interesting candidate for cross-coupling reactions and other transformations. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification, characterization, and quality control of this compound.

Due to the limited availability of public experimental spectroscopic data for this compound, this technical guide provides a comprehensive, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for the acquisition of this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been estimated by considering the additive effects of the substituents on a benzene ring, drawing from empirical data of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.5 - 8.7 | d | ~2.5 |

| H-5 | 8.2 - 8.4 | dd | ~8.5, ~2.5 |

| H-6 | 7.9 - 8.1 | d | ~8.5 |

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 115 - 120 |

| C-2 (C-I) | 95 - 100 |

| C-3 | 135 - 140 |

| C-4 (C-NO₂) | 148 - 152 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C-N Stretch | 840 - 860 | Medium |

| C-Br Stretch | 550 - 650 | Medium-Strong |

| C-I Stretch | 500 - 600 | Medium |

| C-H Aromatic Stretch | 3050 - 3150 | Medium-Weak |

| C=C Aromatic Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₆H₃BrINO₂ |

| Molecular Weight | 327.9 g/mol |

| Predicted Molecular Ion [M]⁺ | m/z 327, 329 (due to Br isotopes) |

| Major Predicted Fragments | [M-NO₂]⁺, [M-I]⁺, [M-Br]⁺, [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range for aromatic carbons (approximately 90-160 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) can be used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Logical workflow for Mass Spectrometry analysis.

The Differential Reactivity of C-Br vs. C-I Bonds in 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodo-4-nitrobenzene is a versatile building block in organic synthesis, offering two distinct carbon-halogen bonds for sequential and regioselective functionalization. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this molecule, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document outlines the fundamental principles governing this reactivity, presents quantitative data, and provides detailed experimental protocols for key transformations, enabling the strategic design of complex molecular architectures.

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The molecule this compound presents a valuable platform for such endeavors due to the presence of two different halogen atoms with distinct reactivities. The general trend in reactivity for aryl halides in many catalytic processes is C-I > C-Br > C-Cl, a principle rooted in the differing bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is typically more susceptible to oxidative addition to a metal catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent reactivity difference allows for the selective reaction at the C-I position while leaving the C-Br bond intact for subsequent transformations.

The presence of a strongly electron-withdrawing nitro group at the 4-position further influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This guide will explore the interplay of these factors and provide a practical framework for the utilization of this compound in synthesis.

Core Principles of Reactivity

The differential reactivity of the C-I and C-Br bonds in this compound is primarily governed by two key factors:

-

Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This means that less energy is required to cleave the C-I bond, making it more reactive in processes that involve bond breaking, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

-

Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than bromine. The higher polarizability of the C-I bond facilitates its interaction with the electron-rich low-valent palladium catalysts used in cross-coupling reactions.

The nitro group at the para-position to the iodine and meta-position to the bromine is a strong electron-withdrawing group. This has two main consequences:

-

It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.

-

It can influence the electronic properties of the C-X bonds, though the primary determinant of reactivity in cross-coupling remains the inherent difference in bond strength between C-I and C-Br.

Quantitative Data

The following table summarizes the key quantitative data that underpins the differential reactivity of C-Br and C-I bonds in aryl halides.

| Parameter | C-Br Bond | C-I Bond | Reference |

| Average Bond Dissociation Energy (Aryl Halides) | ~335 kJ/mol | ~272 kJ/mol | [1] |

| Reactivity Order in Pd-Catalyzed Cross-Coupling | Slower | Faster | [2] |

Experimental Protocols

While specific experimental data for this compound is limited in the literature, the following protocols for analogous dihalogenated aromatic compounds can serve as excellent starting points for reaction optimization. The key to achieving selectivity is typically the careful control of reaction conditions, particularly temperature.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the lower bond dissociation energy of the C-I bond, the reaction can be performed selectively at this position.

Synthesis of 2-Bromo-4-nitro-1,1'-biphenyl (Proposed)

-

Reactants: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent: Toluene/Water (e.g., 4:1 mixture).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Regioselective Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, high selectivity for the C-I bond is expected.

Synthesis of 2-Bromo-1-(phenylethynyl)-4-nitrobenzene (Proposed)

-

Reactants: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Base (e.g., triethylamine or diisopropylamine).

-

Solvent: Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

-

Add the solvent and the amine base.

-

Add the phenylacetylene dropwise.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry and concentrate.

-

Purify the crude product by column chromatography.

-

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Again, selectivity for the C-I bond is anticipated.

Synthesis of N-Phenyl-2-bromo-4-nitroaniline (Proposed)

-

Reactants: this compound (1.0 equiv), Aniline (1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), Ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-6 mol%), Base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv).

-

Solvent: Anhydrous and degassed toluene or dioxane.

-

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

-

Add this compound and the solvent.

-

Add the aniline.

-

Seal the tube and heat the reaction mixture (e.g., 80-100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the crude product by column chromatography.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Caption: Relationship between bond dissociation energy and reactivity.

Caption: Sequential functionalization workflow.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful tool for the regioselective and sequential synthesis of complex aromatic compounds. The principles of bond dissociation energy and the established protocols for palladium-catalyzed cross-coupling reactions serve as a robust guide for researchers in drug discovery and materials science. While the experimental protocols provided are based on closely related structures and may require optimization, they offer a solid foundation for the development of efficient and selective transformations using this versatile building block. The strategic exploitation of the reactivity differences highlighted in this guide will undoubtedly continue to facilitate the synthesis of novel and valuable molecules.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, iodo, and nitro substituents on the benzene ring in 1-Bromo-2-iodo-4-nitrobenzene. The interplay of inductive and resonance effects, their influence on the reactivity and spectroscopic properties of the molecule, and the non-additivity of these effects in a polysubstituted system are discussed in detail. This document also includes detailed experimental protocols for the synthesis and characterization of this compound, along with quantitative data to facilitate its use in research and development.

Introduction to Substituent Effects in Aromatic Systems

Substituents on an aromatic ring profoundly influence its electron density distribution, thereby affecting its reactivity towards electrophilic and nucleophilic reagents, as well as its physicochemical properties such as acidity and spectral characteristics. These influences are broadly categorized into two main types: inductive and resonance effects.

-

Inductive Effect (I): This is a through-bond effect arising from the difference in electronegativity between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.[1][2]

-

Resonance Effect (R or M): This is a through-space effect involving the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs or π-bonds can participate in resonance. Electron-donating groups by resonance (+R) increase the electron density on the ring, particularly at the ortho and para positions.[1] Conversely, electron-withdrawing groups by resonance (-R) decrease the electron density at these positions.[1]

The overall electronic influence of a substituent is a combination of its inductive and resonance effects, which can either reinforce or oppose each other.

Electronic Profile of Substituents in this compound

In this compound, the benzene ring is functionalized with three substituents: a bromo group at position 1, an iodo group at position 2, and a nitro group at position 4.

Bromo and Iodo Substituents (Halogens)

Halogens are a unique class of substituents in aromatic systems. They are electronegative and thus exert a deactivating -I effect .[3] However, they also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a weak, electron-donating +R effect .[2][3] For halogens, the inductive effect is generally stronger than the resonance effect, making them overall deactivating groups.[3] Despite being deactivators, their +R effect directs incoming electrophiles to the ortho and para positions.[3]

Nitro Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group. It exerts both a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a strong -R effect through delocalization of the ring's π-electrons into the nitro group.[4] Both effects work in the same direction, making the nitro group a strong deactivator of the aromatic ring towards electrophilic substitution and a meta-director.[4]

Combined Electronic Effects in this compound

The electronic properties of this compound are determined by the cumulative and sometimes competing effects of the three substituents.

-

Overall Ring Deactivation: All three substituents (bromo, iodo, and nitro) are deactivating.[3][4] Consequently, the benzene ring in this molecule is significantly less nucleophilic than benzene itself and will be highly resistant to electrophilic aromatic substitution.

-

Directing Effects: The directing effects of the substituents are crucial for predicting the regioselectivity of further reactions.

-

Non-Additivity of Substituent Effects: In polysubstituted benzenes, the overall electronic effect is not always a simple sum of the individual substituent effects.[5] Steric hindrance and interactions between substituents can lead to non-additive behavior. In this compound, the adjacent bromo and iodo groups will experience steric repulsion, which can cause them to twist out of the plane of the benzene ring. This can, in turn, affect the extent of their resonance interaction with the ring. The ortho positioning of the iodo group relative to the bromo group introduces significant steric strain.[6]

The logical relationship of these effects can be visualized as follows:

Quantitative Data

While specific experimental data for this compound is scarce in the literature, we can estimate its electronic properties based on Hammett constants for the individual substituents. Hammett constants (σ) are a measure of the electronic effect of a substituent in the meta or para position.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from various organic chemistry resources.

The additivity principle for Hammett constants in polysubstituted systems is often a useful approximation, but deviations can occur due to steric interactions and direct resonance between substituents.[7] For this compound, a simple additive model would predict a significant withdrawal of electron density from the ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-bromo-2-nitroaniline via a Sandmeyer-type reaction. A detailed, generalized protocol is provided below.

Materials:

-

4-Bromo-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it in a water bath until the evolution of nitrogen ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

-

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectrum (in CDCl₃): The aromatic region would display three signals for the three protons on the ring. The proton ortho to the nitro group and between the two halogens would be the most deshielded (highest ppm), while the proton ortho to the bromo group would be at a higher field.

Predicted ¹³C NMR Spectrum (in CDCl₃): The spectrum would show six distinct signals for the aromatic carbons. The carbons attached to the electronegative substituents (C-Br, C-I, C-NO₂) will have their chemical shifts significantly affected. The carbon attached to the nitro group (C4) is expected to be the most downfield.[8] The "heavy atom effect" of iodine and bromine can cause an upfield shift of the directly attached carbons (C1 and C2) compared to what would be expected based on electronegativity alone.[9]

General Experimental Protocol for NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For unambiguous peak assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[8]

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric N-O stretching (NO₂): ~1550-1500 cm⁻¹

-

Symmetric N-O stretching (NO₂): ~1350-1300 cm⁻¹

-

C-N stretching: ~850 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

C-I stretching: ~500-400 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

General Experimental Protocol for IR Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of the nitro group and the deactivating, yet ortho, para-directing, influence of the bromo and iodo substituents. The interplay of inductive and resonance effects, compounded by steric interactions between the adjacent halogens, results in a highly deactivated aromatic ring. This comprehensive understanding of its electronic properties, supported by the provided experimental protocols, is crucial for its effective utilization in the synthesis of novel compounds in the pharmaceutical and materials science sectors. The non-additive nature of substituent effects in such polysubstituted systems underscores the importance of experimental characterization to validate theoretical predictions.

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijrti.org [ijrti.org]

- 4. quora.com [quora.com]

- 5. scispace.com [scispace.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

"potential applications of 1-Bromo-2-iodo-4-nitrobenzene in organic synthesis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a nitro group and two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, allows for a range of selective chemical transformations. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that enables sequential and site-selective cross-coupling reactions, making this compound a valuable tool for the synthesis of highly functionalized molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. One reported method for a similar isomer, 1-bromo-4-iodo-2-nitrobenzene, starts from 2-nitro-4-iodoaniline[1]. Adapting this for the desired isomer, a potential pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Iodo-4-nitroaniline

-

To a reaction vessel, add 2-iodo-4-nitroaniline (1.0 eq).

-

Add a solution of concentrated sulfuric acid in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Reaction with Cuprous Bromide

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) (1.2 eq) in hydrobromic acid (48%).

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond. This allows for selective functionalization at the C-2 position (iodine) while leaving the C-1 position (bromine) intact for subsequent transformations.

Sequential Cross-Coupling Reactions

This compound is an ideal substrate for sequential cross-coupling reactions, enabling the synthesis of unsymmetrically substituted biaryls and other complex aromatic systems. A typical sequence involves an initial, milder cross-coupling reaction targeting the C-I bond, followed by a second coupling at the C-Br bond under more forcing conditions.

This sequence allows for the introduction of an alkyne group at the C-2 position, followed by the installation of an aryl or vinyl group at the C-1 position.

Experimental Protocol: Sequential Sonogashira/Suzuki-Miyaura Coupling

Step 1: Selective Sonogashira Coupling at the C-I Bond

-

To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Purify the resulting 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate by column chromatography.

Step 2: Suzuki-Miyaura Coupling at the C-Br Bond

-

To a solution of the 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate (1.0 eq) and an arylboronic acid (1.2-1.5 eq) in a solvent system such as toluene/ethanol/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

-

After cooling, partition the mixture between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate it. Purify the final unsymmetrically disubstituted product by column chromatography.

Quantitative Data for Analogous Sequential Cross-Coupling

| Reaction Step | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield (%)[2] |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | TEA or DIPA | THF or DMF | Room Temp. | >90 |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C | 70-95 |

This data is for the analogous substrate 1-bromo-4-iodobenzene and serves as a predictive guide.

The Heck reaction provides a method for the arylation or vinylation of alkenes[3][4]. The higher reactivity of the C-I bond allows for selective coupling at this position.

Experimental Protocol: Selective Heck Reaction at the C-I Bond

-

In a reaction vessel, combine this compound (1.0 eq), an alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a palladacycle) (1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2.0 eq).

-

Add a suitable solvent, such as DMF, NMP, or acetonitrile.

-

Heat the reaction mixture to 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the resulting 1-bromo-2-(alkenyl)-4-nitrobenzene by column chromatography.

Synthesis of Heterocyclic Compounds

The ortho-dihalo and nitro-substituted aromatic ring of this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly carbazoles.

A plausible route to carbazoles involves a sequential or one-pot reaction sequence. An initial cross-coupling reaction at the C-I or C-Br position to introduce an aniline moiety, followed by an intramolecular Ullmann condensation, can lead to the formation of the carbazole ring system. The Ullmann reaction typically involves copper-catalyzed C-N bond formation[3].

Conceptual Workflow for Carbazole Synthesis

Figure 1. Conceptual workflow for the synthesis of substituted nitrocarbazoles from this compound.

Experimental Protocol: Conceptual Two-Step Carbazole Synthesis

Step 1: Buchwald-Hartwig Amination

-

Combine this compound (1.0 eq), an aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP) (1-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄) (1.5-2.0 eq) in a dry, inert solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction and purify the resulting biphenylamine intermediate.

Step 2: Intramolecular Ullmann Condensation

-

Combine the purified biphenylamine intermediate (1.0 eq), a copper catalyst (e.g., CuI or Cu₂O) (10-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq) in a high-boiling polar solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to a high temperature (150-200 °C) until cyclization is complete.

-

Cool the reaction, dilute with water, and extract the carbazole product.

-

Purify by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Selective Sonogashira Coupling

The chemoselectivity of the Sonogashira coupling is driven by the preferential oxidative addition of the weaker C-I bond to the Pd(0) catalyst.

Figure 2. Catalytic cycles for selective Sonogashira coupling at the C-I bond.

General Experimental Workflow for Cross-Coupling

A generalized workflow for performing a cross-coupling reaction with this compound is depicted below.

Figure 3. General experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a highly promising building block for the synthesis of complex, functionalized aromatic compounds. Its key advantage lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential cross-coupling reactions. This enables the construction of unsymmetrical molecules that would be challenging to synthesize through other routes. While specific, published examples of its application are still emerging, the well-established principles of cross-coupling chemistry strongly suggest its utility in Sonogashira, Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations, as well as in the synthesis of heterocyclic structures like carbazoles. This guide provides a foundational understanding and practical protocols to encourage the exploration of this compound in innovative synthetic strategies within the fields of drug discovery and materials science. Further research into the reaction scope and optimization of conditions for this specific substrate will undoubtedly expand its applications and solidify its role as a valuable synthetic intermediate.

References

Safety and Handling Precautions for 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2-iodo-4-nitrobenzene (CAS No. 63037-63-8) is publicly available. The following guide has been compiled using data from structurally analogous compounds, including 1-Bromo-4-nitrobenzene, 1-Iodo-4-nitrobenzene, and 1-Bromo-2-iodobenzene. It is imperative that this compound be handled with extreme caution, assuming it possesses a hazard profile similar to or greater than its chemical relatives. All laboratory personnel must be thoroughly trained in the proper handling of hazardous materials before working with this substance.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

-

Respiratory Sensitization: May cause respiratory irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]

-

Carcinogenicity: Suspected of causing cancer.[1]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for the target compound and its analogues.

| Property | This compound | 1-Bromo-4-nitrobenzene | 1-Iodo-4-nitrobenzene |

| CAS Number | 63037-63-8[4] | 586-78-7[2] | 636-98-6[3] |

| Molecular Formula | C6H3BrINO2[4] | C6H4BrNO2[1] | C6H4INO2[3] |

| Molecular Weight | 327.9 g/mol [4] | 202.01 g/mol | 249.01 g/mol [5] |

| Appearance | Not Specified | Off-White to Brown Powder[6] | Brown Powder[3] |

| Melting Point | Not Specified | 125 - 127 °C[7] | 171 - 173 °C[3] |

| Boiling Point | Not Specified | 256.5 °C (decomposes) | Not Available |

| Solubility | Likely soluble in organic solvents | Insoluble in water | Sparingly soluble in water[3] |

Exposure Controls and Personal Protection

Due to the anticipated high toxicity of this compound, stringent exposure controls must be implemented.

| Control Parameter | Recommended Measures |

| Engineering Controls | Work should be conducted in a certified chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[6][7] |

| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory.[6] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[8] Inspect gloves for integrity before each use.[7] |

| Respiratory Protection | If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |

| Hygiene Measures | Avoid all personal contact, including inhalation.[1] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

| Aspect | Protocol |

| Safe Handling | Avoid formation of dust and aerosols.[8] Use in a well-ventilated area.[1] Keep away from heat, sparks, and open flames.[1] |

| Storage | Store in a cool, dry, and well-ventilated area.[6] Keep container tightly closed.[6] Store away from incompatible materials such as strong oxidizing agents and bases.[7] |

First-Aid Measures

In the event of exposure, immediate action is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and surrounding areas.

-

Alert emergency personnel.

-

Prevent the spill from entering drains or waterways.[1]

-

Only trained personnel with appropriate respiratory and skin protection should attempt to clean up the spill.

-

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it in the sanitary sewer.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with a primary focus on minimizing exposure. All procedures should be conducted within a chemical fume hood, and appropriate PPE must be worn at all times. Any reactions should be carefully monitored, and potential for runaway reactions or the formation of hazardous byproducts should be assessed beforehand.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. dl.novachem.com.au [dl.novachem.com.au]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]

- 5. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1-Bromo-2-iodo-4-nitrobenzene: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-4-nitrobenzene, a key aromatic halogenated compound. It details the compound's discovery and historical context, focusing on the logical evolution of synthetic methodologies rather than a singular discovery event. This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of its physicochemical properties, a detailed experimental protocol for its synthesis, and its significance as a versatile intermediate in organic synthesis.

Introduction

This compound, identified by the CAS number 63037-63-8, is a polysubstituted aromatic compound featuring a bromine atom, an iodine atom, and a nitro group attached to a benzene ring.[1] This unique combination of substituents imparts distinct chemical reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries.[2] The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring.[1]

Discovery and Historical Context

While a singular, celebrated moment of the discovery of this compound is not prominent in historical chemical literature, its existence and synthesis are a logical consequence of the development of electrophilic aromatic substitution and diazotization reactions in the late 19th and early 20th centuries. The synthesis of related compounds, such as various bromo- and iodo-nitrobenzenes, paved the way for the preparation of more complex polysubstituted benzenes.

The historical synthesis of such compounds is rooted in the ability to introduce functional groups onto an aromatic ring in a controlled manner. Key historical developments that enabled the synthesis of this compound include:

-

Nitration of Aromatic Compounds: The ability to introduce a nitro group onto a benzene ring using a mixture of nitric and sulfuric acids is a fundamental reaction in organic chemistry, established in the mid-19th century.

-

Halogenation of Aromatic Compounds: Methods for the direct bromination and iodination of aromatic rings were also developed during this period.

-

Sandmeyer and Related Diazotization Reactions: The discovery of the diazotization of anilines and their subsequent conversion to a wide range of functional groups, including halogens, by Traugott Sandmeyer in 1884, was a pivotal moment. This allowed for the regioselective introduction of halogens onto an aromatic ring, which is often difficult to achieve by direct halogenation.

The synthesis of this compound would have been a rational objective for chemists exploring the preparation of novel polysubstituted aromatic compounds for use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Physicochemical Properties

This compound is a reddish-dark brown crystalline powder at room temperature.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63037-63-8 | [4] |

| Molecular Formula | C₆H₃BrINO₂ | [2] |

| Molecular Weight | 327.90 g/mol | [2] |

| Appearance | Reddish dark brown crystalline powder | [3] |

| Melting Point | 84-87 °C | [2] |

| Boiling Point | ~330 °C at 760 mmHg | [2] |

| Purity | ≥95% - 97% | [4][5] |

Experimental Protocols

The most plausible and commonly cited method for the synthesis of this compound involves the diazotization of 2-nitro-4-iodoaniline followed by a Sandmeyer-type bromination.[2] An alternative, though potentially less regioselective, approach would be the nitration of 1-bromo-2-iodobenzene.

Synthesis of this compound from 2-nitro-4-iodoaniline

This synthetic route is a well-established method for introducing a bromine atom at a specific position on the aromatic ring.

Experimental Workflow:

Methodology:

-

Diazotization:

-

In a reaction vessel, suspend 2-nitro-4-iodoaniline in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the 2-nitro-4-iodobenzenediazonium salt solution.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Alternative Synthetic Pathway: Nitration of 1-Bromo-2-iodobenzene

An alternative approach involves the direct nitration of 1-bromo-2-iodobenzene. However, this method may lead to a mixture of isomers, making the purification of the desired product more challenging. The directing effects of the bromo and iodo substituents would need to be carefully considered to optimize the yield of the 4-nitro isomer.

Logical Relationship of Nitration Pathway:

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its distinct reactive sites. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for sequential and selective functionalization. This makes it a key building block for the synthesis of complex molecules in various fields, including:

-

Pharmaceuticals: As a scaffold for the synthesis of biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: For the synthesis of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a significant polysubstituted aromatic compound with a rich history rooted in the fundamental principles of organic synthesis. While a specific date of discovery is not well-documented, its preparation is a logical extension of established synthetic methodologies. The detailed experimental protocol and comprehensive physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its use in the synthesis of novel and complex molecules.

References

- 1. CAS 63037-63-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 63037-63-8 [smolecule.com]

- 3. tianye.lookchem.com [tianye.lookchem.com]

- 4. 1-Bromo-4-iodo-2-nitrobenzene | CAS#:713512-18-6 | Chemsrc [chemsrc.com]

- 5. 63037-63-8 Cas No. | 4-Bromo-3-iodonitrobenzene | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: Selective Suzuki Coupling at the Iodine of 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. 1-Bromo-2-iodo-4-nitrobenzene is a valuable building block, featuring two distinct halogen atoms with differential reactivity. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a palladium catalyst than the carbon-bromine (C-Br) bond. This reactivity difference allows for the chemoselective Suzuki-Miyaura cross-coupling reaction at the iodine position, leaving the bromine atom available for subsequent transformations. The presence of a strongly electron-withdrawing nitro group further influences the reactivity of the aromatic ring.

These application notes provide a detailed protocol for the selective Suzuki coupling of an arylboronic acid at the C-2 position (iodine) of this compound. The methodologies and data presented are compiled from established principles of Suzuki-Miyaura couplings on dihalogenated arenes and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Principle of Selectivity

The selectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 336 kJ/mol), leading to a significantly faster rate of oxidative addition of the palladium(0) catalyst to the C-I bond. By carefully controlling the reaction conditions, such as temperature and reaction time, the coupling can be selectively directed to the more reactive site. The electron-withdrawing nitro group activates the aryl halide towards oxidative addition, potentially allowing for milder reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling at the iodine position of this compound. The data is based on analogous reactions reported for similar dihalogenated aromatic compounds.[1] Researchers should note that optimization for specific arylboronic acids may be necessary to achieve optimal results.

Table 1: Key Reagents and Catalytic System

| Reagent/Component | Role | Typical Supplier | Recommended Grade |

| This compound | Starting Material | Commercially Available | >98% Purity |

| Arylboronic Acid | Coupling Partner | Commercially Available | >97% Purity |

| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Catalyst/Pre-catalyst & Ligand | Commercially Available | Catalyst Grade |

| K₂CO₃ or K₃PO₄ | Base | Commercially Available | Anhydrous, >99% |

| 1,4-Dioxane / Water | Solvent System | Commercially Available | Anhydrous / Degassed |

Table 2: Representative Reaction Conditions and Expected Yields for Selective Mono-Coupling

| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 4-6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 90 | 6-8 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 4-6 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 90 | 6-8 | 78-88 |

Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols